Cas no 87069-91-8 ((S)-2-Methylbutyryl-CoA)

(S)-2-Methylbutyryl-CoA 化学的及び物理的性質
名前と識別子
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- (S)-2-Methylbutyryl-CoA
- Coenzyme A, S-(2-methylbutanoate), (S)-
- Coenzyme A, S-[(2S)-2-methylbutanoate]
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(S)-2-Methylbutyryl-CoA 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M101145-1mg |
(S)-2-Methylbutyryl-CoA |
87069-91-8 | 1mg |
$ 190.00 | 2022-06-04 | ||
TRC | M101145-5mg |
(S)-2-Methylbutyryl-CoA |
87069-91-8 | 5mg |
$ 880.00 | 2022-06-04 | ||
TRC | M101145-10mg |
(S)-2-Methylbutyryl-CoA |
87069-91-8 | 10mg |
$ 1600.00 | 2022-06-04 |
(S)-2-Methylbutyryl-CoA 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
(S)-2-Methylbutyryl-CoAに関する追加情報
Introduction to (S)-2-Methylbutyryl-CoA and Its Significance in Modern Biochemical Research
The compound with the CAS number 87069-91-8 is identified as (S)-2-Methylbutyryl-CoA, a derivative of coenzyme A that plays a crucial role in various biochemical pathways. This compound, characterized by its specific stereochemistry and acyl group composition, has garnered significant attention in recent years due to its multifaceted applications in biochemical research, particularly in the fields of metabolic regulation and enzyme mechanism studies.
In the realm of biochemistry, (S)-2-Methylbutyryl-CoA is recognized for its involvement in the synthesis of complex molecules and its role as an intermediate in energy metabolism. The stereochemistry of this compound, specifically the (S) configuration, is essential for its biological activity, influencing how it interacts with enzymes and other biomolecules. This specificity has made it a valuable tool for researchers studying enzyme kinetics and substrate specificity.
Recent advancements in the field have highlighted the importance of (S)-2-Methylbutyryl-CoA in understanding metabolic disorders. Studies have shown that alterations in the levels of this compound can lead to disruptions in metabolic pathways, potentially contributing to conditions such as fatty acid oxidation disorders and mitochondrial diseases. By investigating the mechanisms by which (S)-2-Methylbutyryl-CoA functions, researchers aim to develop targeted therapies for these conditions.
One of the most compelling aspects of (S)-2-Methylbutyryl-CoA is its role in the biosynthesis of neurotransmitters and other signaling molecules. The compound serves as a precursor for the synthesis of certain amino acids and fatty acids, which are critical for neural function. This connection has opened up new avenues for research into neurodegenerative diseases, where metabolic dysregulation is often observed. Researchers are exploring how modulating the levels of (S)-2-Methylbutyryl-CoA could potentially ameliorate symptoms and slow disease progression.
The chemical properties of (S)-2-Methylbutyryl-CoA also make it a valuable tool in synthetic biology. Its unique structure allows for modifications that can be used to engineer novel enzymes with enhanced catalytic activity or altered substrate specificity. This capability is particularly useful in biotechnological applications where tailored enzymatic reactions are required for industrial processes or pharmaceutical production.
In conclusion, (S)-2-Methylbutyryl-CoA, with its CAS number 87069-91-8, represents a fascinating compound with wide-ranging implications in biochemical research. Its involvement in metabolic pathways, neurotransmitter biosynthesis, and enzyme engineering underscores its importance as a subject of study. As research continues to uncover new aspects of its functionality, it is likely that this compound will remain at the forefront of biochemical investigations, contributing to advancements in both fundamental science and therapeutic applications.
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